![molecular formula C32H46O8S B14487868 Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French] CAS No. 63538-38-5](/img/structure/B14487868.png)
Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) is a complex organic compound characterized by the presence of sulfonyl and phenoxy groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) typically involves multiple steps, starting with the preparation of the phenoxy and sulfonyl intermediates. One common method involves the reaction of phenol with octanoic acid to form phenoxy octanoate, followed by sulfonylation using sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) undergoes various types of chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the phenoxy rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Sulfides and alcohols.
Substitution: Halogenated or nitrated phenoxy derivatives.
Aplicaciones Científicas De Investigación
Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and surfactants.
Mecanismo De Acción
The mechanism of action of Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenoxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetic acid: Similar structure but lacks the sulfonyl group.
Sulfonylureas: Contain the sulfonyl group but have different functional groups attached.
Octanoic acid derivatives: Share the octanoate moiety but differ in other substituents.
Uniqueness
Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) is unique due to the combination of sulfonyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
63538-38-5 |
|---|---|
Fórmula molecular |
C32H46O8S |
Peso molecular |
590.8 g/mol |
Nombre IUPAC |
ethyl 2-[4-[4-(1-ethoxy-1-oxooctan-2-yl)oxyphenyl]sulfonylphenoxy]octanoate |
InChI |
InChI=1S/C32H46O8S/c1-5-9-11-13-15-29(31(33)37-7-3)39-25-17-21-27(22-18-25)41(35,36)28-23-19-26(20-24-28)40-30(32(34)38-8-4)16-14-12-10-6-2/h17-24,29-30H,5-16H2,1-4H3 |
Clave InChI |
XXNGOXFNIMPQPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(=O)OCC)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC(CCCCCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


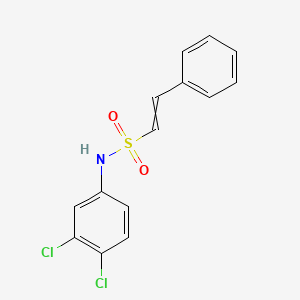



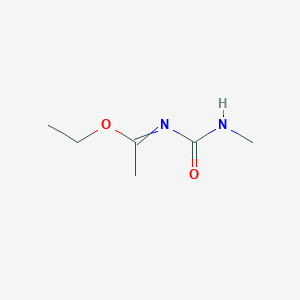

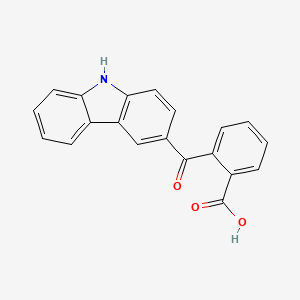
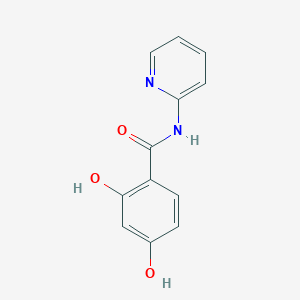
![Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate](/img/structure/B14487821.png)
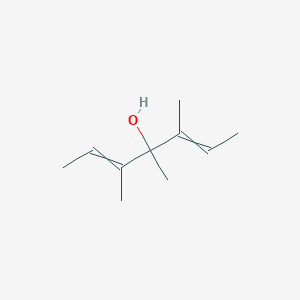

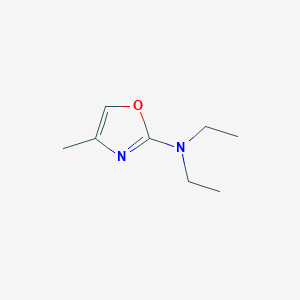

![1-[Dibutyl(chloro)stannyl]butan-2-ol](/img/structure/B14487850.png)
